1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The structure of these compounds was confirmed by NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds were analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed based on their yield, melting point, and NMR spectrum . For instance, one of the compounds had a yield of 93%, a melting point of 218-220°C, and a specific NMR spectrum .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural exploration of novel bioactive heterocycles have been a focal point, demonstrating significant antiproliferative activity. For example, similar compounds have been synthesized and characterized using various spectroscopic methods, with their molecular structures confirmed by X-ray diffraction studies, highlighting their potential in drug development and materials science (S. Benaka Prasad et al., 2018).
Pharmacological Applications
- Compounds structurally related to 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone have been evaluated for their antipsychotic potential. Studies have shown that certain derivatives exhibit selectivity for serotonin receptors, suggesting their effectiveness as antipsychotic drugs with a lower risk of inducing extrapyramidal side effects (E. Raviña et al., 2000).
Antimicrobial Activity
- Novel fluoro substituted benzothiazole compounds, including derivatives, have shown promising antimicrobial activity. These compounds were synthesized and evaluated against various microbial strains, displaying significant potential as antibacterial agents (B. Sathe et al., 2011).
Molecular Docking and Drug Design
- The application of molecular docking studies in the design and synthesis of compounds with potential pharmacokinetic properties has been explored. These studies help elucidate the binding interactions between newly synthesized molecules and target proteins, providing insights into their pharmacological applications (M. Govindhan et al., 2017).
Anti-Cancer Activity
- Some derivatives have been investigated for their anti-lung cancer activity, demonstrating the ability to inhibit cancer cell growth at low concentrations compared to reference drugs. This suggests their potential use in cancer therapy (A. G. Hammam et al., 2005).
Mechanism of Action
Target of Action
Structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to exhibit antibacterial activity . They have shown good activity against Bacillus subtilis and Staphylococcus aureus .
Mode of Action
It’s worth noting that similar compounds have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Compounds with similar structures have been found to inhibit cox-1, an enzyme involved in the inflammatory response .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have demonstrated anti-inflammatory properties, including inhibition of cox-1 .
Future Directions
The future directions for “1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone” could involve further exploration of its potential applications in drug discovery and material synthesis. Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .
Properties
IUPAC Name |
1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-14-2-5-16(6-3-14)29(26,27)13-19(25)23-8-10-24(11-9-23)20-22-17-7-4-15(21)12-18(17)28-20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRZERGPROGHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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